5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
Description
5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is a nitro-substituted spirocyclic indole derivative characterized by a cyclopropane ring fused to an indole scaffold.
Properties
IUPAC Name |
5-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-10(3-4-10)7-5-6(12(14)15)1-2-8(7)11-9/h1-2,5H,3-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYCLILZCXINKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indole derivatives with cyclopropane intermediates in the presence of a base catalyst can yield the desired spirocyclic structure . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are commonly formed.
Substitution: Various substituted indole derivatives can be obtained depending on the nucleophile used.
Scientific Research Applications
5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spirocyclic structure may influence binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one with structurally related spirocyclic indoles, focusing on substituent effects, synthesis, and stability.
Structural and Substituent Effects
Research Implications and Gaps
Further studies should prioritize:
Spectroscopic Characterization : Obtaining NMR and HRMS data to confirm structural assignments, as done for chloro and bromo analogs .
Biological Activity
5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is a complex organic compound characterized by a unique spirocyclic structure. This compound features a cyclopropane ring fused to an indole moiety, with a nitro group at the 5' position and a ketone group at the 2' position. The structural characteristics of this compound make it a subject of interest for various biological and chemical studies.
- Molecular Formula : C10H8N2O3
- Molecular Weight : 204.18 g/mol
- CAS Number : 1399654-82-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions, often involving indole derivatives with cyclopropane intermediates in the presence of base catalysts.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spirocyclic structure may influence binding affinity and specificity. The compound's effects are mediated through pathways involving oxidative stress, signal transduction, and metabolic processes.
Anticancer Activity
Recent studies have shown that compounds with similar spirocyclic structures exhibit significant anticancer properties. For instance, a bis-cyclopropane analog related to disorazole C1 demonstrated potent anti-proliferative activity against various human colorectal cancer cell lines, suggesting that similar mechanisms may be applicable to this compound.
Table 1: Comparison of Anticancer Activity
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 5'-Nitro-1',2'-dihydrospiro... | HCT116 | TBD | Induces apoptosis, disrupts microtubule formation |
| (−)-CP2-disorazole C1 | RKO | 4 | Microtubule destabilization |
| (−)-CP2-disorazole C1 | HCT15 | 26 | Induces DNA damage and apoptosis |
Antimicrobial Activity
The compound's potential antimicrobial properties have not been extensively studied but are hypothesized based on structural similarities to other known antimicrobial agents. Compounds featuring spirocyclic structures have shown promise in inhibiting the growth of pathogenic bacteria.
Study on Microtubule Interaction
A study examining the interaction of related compounds with microtubules found that they inhibited tubulin polymerization and induced apoptosis in cancer cell lines. This suggests that this compound may exhibit similar properties.
Table 2: Effects on Microtubule Dynamics
| Treatment | Effect on Tubulin Polymerization | Apoptosis Induction |
|---|---|---|
| Control | Normal | None |
| Compound A | Inhibition | Yes |
| 5'-Nitro-1',2'-dihydrospiro... | TBD | TBD |
Mechanistic Insights from Related Compounds
Research on compounds structurally related to this compound indicates that they may disrupt key cellular signaling pathways involved in cancer progression. The induction of apoptosis and alteration in protein expression levels were noted as significant outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
